molecular formula C16H15N3O3 B11713764 N'-[(1E)-1-(4-aminophenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[(1E)-1-(4-aminophenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B11713764
M. Wt: 297.31 g/mol
InChI Key: ZYAZYSCTNQFUSK-VCHYOVAHSA-N
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Description

N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a hydrazide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE typically involves the condensation of 4-aminobenzaldehyde with 2H-1,3-benzodioxole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, its interaction with certain enzymes can result in the modulation of metabolic pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-3-(2-METHOXY-1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-3-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE stands out due to its benzodioxole ring, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research domains.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H15N3O3/c1-10(11-2-5-13(17)6-3-11)18-19-16(20)12-4-7-14-15(8-12)22-9-21-14/h2-8H,9,17H2,1H3,(H,19,20)/b18-10+

InChI Key

ZYAZYSCTNQFUSK-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC=C(C=C3)N

Canonical SMILES

CC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=C(C=C3)N

Origin of Product

United States

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